![molecular formula C18H18N6O5 B2616880 N-(benzo[d][1,3]dioxol-5-yl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251598-72-7](/img/structure/B2616880.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C18H18N6O5 and its molecular weight is 398.379. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Insecticidal Assessment
- Study 1: A study explored the synthesis of various heterocycles, including triazolo[4,3-a]pyrazin derivatives, for potential insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial Activity Studies
- Study 2: Research focused on synthesizing novel benzoxazole derivatives with morpholino and piperazine components, testing their antimicrobial activity against various bacterial strains and yeasts (Temiz-Arpacı et al., 2005).
- Study 3: Another study investigated the antimicrobial activities of newly synthesized 1,2,4-triazole derivatives, revealing some compounds with good or moderate activities against microorganisms (Bektaş et al., 2007).
Anti-Nociceptive and Anti-Inflammatory Activities
- Study 4: This research tested certain acetic acid derivatives for anti-nociceptive and anti-inflammatory activities, identifying several compounds with potent effects (Doğruer et al., 1998).
Synthesis of Novel Derivatives
- Study 5: A study was conducted on the synthesis of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole, exploring its structure and potential applications (Panchal & Patel, 2011).
Synthesis and Antifungal Activity
- Study 6: A study synthesized pyrazoline and pyrazole derivatives, testing their antibacterial and antifungal activities against various organisms (Hassan, 2013).
Anticonvulsant Agent Synthesis
- Study 7: Research on the synthesis of benzothiazole derivatives, including morpholino and imidazolyl compounds, demonstrated potential as anticonvulsant agents (Amir et al., 2011).
Mechanism of Action
Target of action
The first step in understanding a compound’s mechanism of action is to identify its primary targets. These targets are usually proteins such as enzymes or receptors that the compound binds to, initiating a biological response .
Mode of action
Once the targets are identified, the next step is to understand how the compound interacts with these targets. This could involve inhibiting an enzyme’s activity, activating a receptor, or blocking a cellular process .
Biochemical pathways
The compound’s effect on biochemical pathways is also important. This involves understanding how the interaction between the compound and its target affects downstream cellular processes and pathways .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted in the body (ADME). These properties can greatly affect a compound’s bioavailability, or how much of the compound actually reaches its target .
Result of action
This involves studying the molecular and cellular effects of the compound’s action. This could include changes in gene expression, cellular metabolism, or cell behavior .
Action environment
Finally, it’s important to consider how environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5/c25-15(20-12-1-2-13-14(9-12)29-11-28-13)10-24-18(26)23-4-3-19-16(17(23)21-24)22-5-7-27-8-6-22/h1-4,9H,5-8,10-11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNAYWZCHOKFIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide |
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